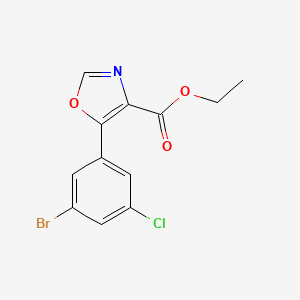

![molecular formula C18H23N3O4S B2538486 2-[(2Z)-3-乙基-2-(乙基亚氨基)-4-氧代-1,3-噻唑烷-5-基]乙酰胺基)苯甲酸乙酯 CAS No. 469876-41-3](/img/structure/B2538486.png)

2-[(2Z)-3-乙基-2-(乙基亚氨基)-4-氧代-1,3-噻唑烷-5-基]乙酰胺基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

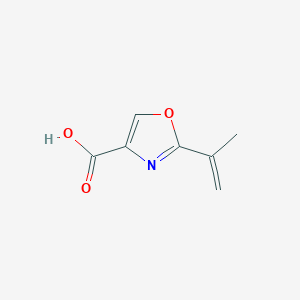

The compound of interest, ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate, is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a thiazolidine core, which is a heterocyclic compound containing sulfur and nitrogen, and is known for its presence in various biologically active compounds. The molecule also includes an ethylimino group and a benzoate ester, which may contribute to its chemical reactivity and potential interaction with biological targets.

Synthesis Analysis

The synthesis of related thiazolidine derivatives has been reported using different methods. For instance, a one-pot, three-component microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives was achieved by reacting 2-aminobenzothiazole derivatives with pyridine 2-aldehyde and ethyl acetoacetate, using PdCl2 as a catalyst under solvent-free conditions . Another approach involved the preparation of 2-aryl-4-(ethoxycarbonyl)thiazolidines from α-amino acid ethyl esters containing mercapto groups in the β-position by fusion with aromatic aldehydes . These methods emphasize operational simplicity, high atom economy, and environmentally benign conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, ESI-MS, and single-crystal X-ray analysis . Theoretical studies, including Ab Initio Hartree Fock and Density Functional Theory methods, have been used to calculate vibrational frequencies and geometric parameters, which are then compared with experimental data to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions. For example, they can be dehydrogenated to form thiazoles , interact with p-nitrobenzaldehyde and piperidine to form Mannich bases, and undergo acetylation followed by cyclization to yield bicyclic compounds . Additionally, thiazolidine derivatives can be used as intermediates in multicomponent reactions to synthesize novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their functional groups and molecular structure. These properties include solubility, melting point, and reactivity towards various reagents. The presence of the ethylimino group and benzoate ester in the compound of interest suggests that it may have unique solubility characteristics and reactivity profiles, which could be explored in further studies.

科学研究应用

- 研究人员合成了并测试了各种噻唑烷衍生物,包括所讨论的化合物,针对癌细胞系。 这些衍生物对癌细胞表现出抑制活性,使其成为进一步研究的有趣候选者 .

- 噻唑烷基团因其神经保护作用而受到研究。 像 2-[(2Z)-3-乙基-2-(乙基亚氨基)-4-氧代-1,3-噻唑烷-5-基]乙酰胺基)苯甲酸乙酯这样的化合物可能在保护神经元健康和对抗神经退行性疾病方面发挥作用 .

- 研究人员对这些支架进行修饰以增强其药代动力学特性、选择性和生物利用度。 该化合物独特的结构可以激发针对各种治疗靶点的创新药物的开发 .

抗癌活性

抗菌特性

抗炎作用

神经保护潜力

抗氧化活性

药物设计与开发

总之,2-[(2Z)-3-乙基-2-(乙基亚氨基)-4-氧代-1,3-噻唑烷-5-基]乙酰胺基)苯甲酸乙酯在从癌症治疗到神经保护的各个研究领域都具有前景。 其含硫噻唑烷部分使其成为设计下一代候选药物的宝贵支架 . 如果你需要更多细节或其他应用,请随时提问!😊

属性

IUPAC Name |

ethyl 2-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-4-19-18-21(5-2)16(23)14(26-18)11-15(22)20-13-10-8-7-9-12(13)17(24)25-6-3/h7-10,14H,4-6,11H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUYHRRKRQILKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2C(=O)OCC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

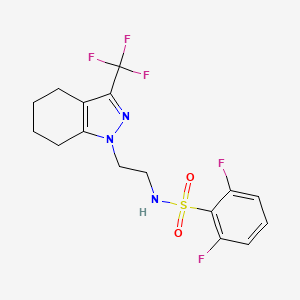

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)

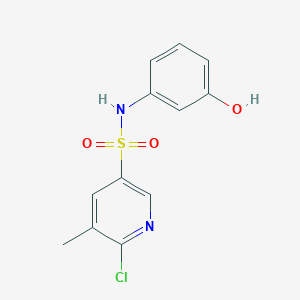

![5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2538410.png)

![4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2538416.png)

![Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2538417.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2538418.png)

![Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538421.png)

![1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2538424.png)